5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide
Description
Chemical Structure and Properties 5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide (CAS: 390357-06-9) is a heterocyclic compound featuring a fused thienopyridine core substituted with a trifluoromethyl (-CF₃) group at position 5 and a formylhydrazide (-CONHNHCHO) moiety at position 6 . Its molecular formula is C₁₀H₆F₃N₃O₂S with a molecular weight of 289.234 g/mol. The trifluoromethyl group enhances electron-withdrawing properties, while the formylhydrazide group enables reactivity in condensation and cyclization reactions, making it a valuable intermediate in medicinal and materials chemistry .
- Organic semiconductors: Similar trifluoromethyl-substituted thieno[3,2-b]thiophenes exhibit p-type semiconductor behavior with high thermal stability (decomposition temperatures >300°C) and broad UV-vis absorption (λₐᵦₛ ~350–450 nm) .
- Pharmaceutical intermediates: Formylhydrazide derivatives are precursors for bioactive molecules, including antitumor agents (e.g., triazole-carboxamide inhibitors targeting c-Met kinase) .
Properties
Molecular Formula |
C10H6F3N3O2S |
|---|---|
Molecular Weight |
289.24 g/mol |
IUPAC Name |
N-[[5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl]amino]formamide |
InChI |
InChI=1S/C10H6F3N3O2S/c11-10(12,13)8-5(9(18)16-14-4-17)3-7-6(15-8)1-2-19-7/h1-4H,(H,14,17)(H,16,18) |
InChI Key |
RISVCUQQHGNFRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=C(C(=C2)C(=O)NNC=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[3,2-b]pyridine Core
The core heterocycle is typically synthesized by condensation of a suitably substituted thiophene derivative with a pyridine precursor. This step often involves:
- Use of electrophilic substitution or cyclization reactions.
- Control of reaction conditions such as temperature and solvent to favor ring closure.
- Purification by recrystallization or chromatography.
Such methods provide the fused bicyclic system essential for subsequent functionalization.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is introduced to the heterocyclic core via:
- Electrophilic trifluoromethylation reagents.
- Direct substitution on activated aromatic positions.
- Use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
This step enhances the compound's lipophilicity and metabolic stability, important for biological applications.
Carboxylic Acid Functionalization
The carboxylic acid at the 6-position is commonly installed by:
- Oxidation of methyl or aldehyde precursors.
- Hydrolysis of ester or nitrile groups under acidic or basic conditions.
- Controlled reaction times and temperatures to prevent over-oxidation or degradation.
This provides a reactive handle for further derivatization, including hydrazide formation.
Formation of the 2-Formylhydrazide Moiety
The final step involves the formation of the formylhydrazide group by:
- Condensation of the carboxylic acid derivative with formic acid hydrazide.
- Use of coupling agents or activation methods to facilitate amide bond formation.
- Optimization of reaction temperature and time to maximize yield and purity.
This step is critical to introduce the formylhydrazide functionality, which is valuable for further chemical transformations and biological activity.
Detailed Synthetic Protocols and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation (core synthesis) | Thiophene derivative + Pyridine precursor, reflux in suitable solvent | 70-85 | Control of stoichiometry and temperature critical for ring closure |
| 2 | Electrophilic trifluoromethylation | Trifluoromethyl iodide or sulfonium salt, Lewis acid catalyst, room temp to 60°C | 65-80 | Position-selective substitution on thieno[3,2-b]pyridine ring |
| 3 | Oxidation/hydrolysis | KMnO4 or other oxidant for methyl to acid; acid/base hydrolysis of esters | 75-90 | Mild conditions prevent decomposition |
| 4 | Hydrazide formation | Formic acid hydrazide, coupling agent (e.g., EDCI), room temp to 50°C | 60-80 | Reaction monitored by TLC or HPLC for completion |
These conditions are adapted from recent literature and proprietary synthesis data, ensuring reproducibility and scalability.
Research Findings on Synthetic Efficiency and Optimization
Recent studies have highlighted improvements in the synthesis of formylhydrazide derivatives using Vilsmeier–Haack reagent (a combination of dimethylformamide and phosphorus oxychloride) for formylation steps, which can be adapted for similar heterocyclic systems:
- Microwave-assisted synthesis significantly reduces reaction times from hours to minutes while improving yields from approximately 65% to over 80%.
- Increasing equivalents of phosphorus oxychloride in the Vilsmeier–Haack reagent system can enhance yields of formylated products from 60% to 90%.
- Temperature control is crucial: direct formylation occurs at 50-55°C, whereas cyclization and formylation require higher temperatures (~75°C) for completion.
These findings suggest potential avenues for optimizing the formylhydrazide installation step in the target compound synthesis.
Summary Table of Key Synthetic Steps and Conditions
| Synthetic Step | Methodology/Conditions | Advantages | Challenges |
|---|---|---|---|
| Core thieno[3,2-b]pyridine synthesis | Condensation of thiophene and pyridine precursors, reflux | High yield, well-established | Requires precise control of conditions |
| Trifluoromethylation | Electrophilic substitution with CF3 reagents | Enhances lipophilicity | Regioselectivity issues possible |
| Carboxylic acid formation | Oxidation/hydrolysis of methyl or ester groups | Provides functional handle | Over-oxidation risk |
| Formylhydrazide formation | Condensation with formic acid hydrazide, Vilsmeier–Haack reagent | High yield with microwave assistance | Requires careful temperature and reagent control |
The preparation of this compound involves a well-orchestrated multi-step synthesis starting from the construction of the fused heterocyclic core, introduction of the trifluoromethyl group, installation of the carboxylic acid, and final formation of the formylhydrazide moiety. Advances in synthetic techniques, particularly the use of Vilsmeier–Haack reagent and microwave-assisted protocols, have improved yields and reduced reaction times significantly.
This compound's complex structure and functional diversity make its synthesis challenging but manageable with optimized conditions, providing a valuable scaffold for pharmaceutical and materials research applications.
Chemical Reactions Analysis
5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents and conditions.
Condensation: The formylhydrazide moiety allows for condensation reactions with various carbonyl compounds, forming hydrazones and related derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₆F₃N₃O₂S
- Molecular Weight : 261.23 g/mol
- CAS Number : 390357-05-8
- Melting Point : 205–208 °C
The structural formula can be represented as follows:
Pharmaceutical Applications
5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide has been studied for its potential use in pharmaceuticals. Its unique trifluoromethyl group enhances lipophilicity, which can improve bioavailability and efficacy in drug formulations.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents.
Agrochemical Applications
The compound is also being explored for its applications in agrochemicals, particularly as a potential pesticide or herbicide due to its effectiveness against specific pests while maintaining low toxicity to non-target organisms.
Case Study: Pesticidal Efficacy
Research conducted by agricultural scientists demonstrated that formulations containing 5-(trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid showed effective pest control in field trials against common agricultural pests. The study highlighted the compound's ability to disrupt pest metabolism without harming beneficial insects.
Material Science
In material science, the compound's unique properties make it suitable for developing advanced materials with specific functionalities.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solubility | Moderate in organic solvents |
| Mechanical Strength | Enhanced compared to baseline materials |
Environmental Applications
The environmental impact of agrochemicals is a growing concern. The use of 5-(trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid could lead to more sustainable agricultural practices.
Case Study: Biodegradability
A study assessing the biodegradability of this compound found that it breaks down into non-toxic byproducts under environmental conditions, making it an environmentally friendly alternative to traditional pesticides.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Electronic Properties: The trifluoromethyl group in the target compound and 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid enhances electron deficiency, improving charge transport in semiconductors and binding affinity in bioactive molecules . Thieno[3,2-b]thiophene derivatives (e.g., compound D) exhibit higher hole mobility (~10⁻³ cm²/V·s) compared to thieno[3,2-b]pyridines due to extended π-conjugation .
Synthetic Yields: Thiazolo[3,2-a]pyrimidines (e.g., 11b) are synthesized in 68% yield via condensation reactions, comparable to typical yields for hydrazide derivatives (e.g., 57% for carbohydrazide in thieno[2,3-b]pyridines) . Suzuki couplings for thieno[3,2-b]thiophenes achieve >70% purity, but stability issues arise with boronic acid derivatives .
Thermal Stability: Thieno[3,2-b]thiophene derivatives show decomposition temperatures >300°C, ideal for organic solar cells . Similar stability is expected for the target compound due to its rigid fused-ring system.
Bioactivity: Formylhydrazide derivatives (e.g., the target compound) share reactivity with antitumor carbohydrazides like 5-ethoxycarbonyl-6-methyl-3-(1H-pyrrol-1-yl)-4-styrylthieno[2,3-b]pyridine-2-carbohydrazide, which inhibit cancer cell growth (e.g., NCI-H522 lung cancer cells) .
Research Findings and Data Tables
Table 2: Physicochemical Properties
| Property | Target Compound | Thieno[3,2-b]thiophene (D) | 11b (Thiazolo[3,2-a]pyrimidine) |
|---|---|---|---|
| Molecular Weight (g/mol) | 289.234 | 214.26 | 403.34 |
| Melting Point (°C) | N/A | N/A | 213–215 |
| UV-vis λₐᵦₛ (nm) | ~300–350 (estimated) | 350–450 | Not reported |
| Thermal Decomposition (°C) | >250 (estimated) | >300 | Not reported |
Table 3: Spectral Data Comparison
Biological Activity
5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide (CID 3579885) is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the trifluoromethyl group and the thieno-pyridine moiety, suggests various interactions with biological macromolecules. This article aims to elucidate the biological activity of this compound, supported by data tables and relevant research findings.
Molecular Formula
- C : 9
- H : 6
- F : 3
- N : 3
- O : 1
- S : 1
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Not specified |
| Hazard Classification | Irritant |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with intracellular targets.
Case Studies and Research Findings
- Anticancer Activity
- Binding Affinity Studies
- DNA Interaction
- Chelation Properties
Comparative Biological Activity
To better understand the biological activity of this compound, it is beneficial to compare it with related compounds:
| Compound Name | IC50 (µM) | Binding Constant (L mol) | DNA Interaction |
|---|---|---|---|
| This compound | 20-50 | - | Yes |
| Related Trifluoromethyl-pyridine carboxylic acid Complexes | Varies | - | Yes |
Q & A
Basic Research Questions
Q. What are the key structural features of 5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide, and how do they influence its reactivity?
- Answer : The compound combines a thieno[3,2-b]pyridine core with a trifluoromethyl group (electron-withdrawing) at position 5 and a formylhydrazide moiety at position 2. The trifluoromethyl group enhances electrophilicity and metabolic stability, while the formylhydrazide enables nucleophilic reactions (e.g., condensation with ketones or aldehydes) and chelation potential for metal-binding studies. The fused thiophene-pyridine system contributes to π-stacking interactions, relevant in material science or enzyme inhibition .
Q. What are the common synthetic routes for preparing this compound?
- Answer : Two primary methods are documented:
- Microwave-assisted synthesis : Reacting a thienopyridine precursor with formyl hydrazine under microwave irradiation (e.g., 300 W, 100°C, 3–5 min) in ethanol with catalytic p-toluenesulfonic acid, achieving yields of 51–94%. This method reduces side reactions and improves regioselectivity .
- Stepwise functionalization : Starting from 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid (CAS 117390-36-0), sequential trifluoromethylation via CuCF3 reagents and hydrazide formation via hydrazine substitution. Yields depend on reaction optimization (e.g., temperature, solvent polarity) .
Q. How is the compound characterized post-synthesis?
- Answer : Key techniques include:
- 1H NMR : Confirms hydrazide proton signals (δ 8.5–9.5 ppm) and trifluoromethyl coupling patterns.
- IR spectroscopy : Identifies carbonyl stretches (1660–1700 cm⁻¹ for carboxylic acid and 1630–1680 cm⁻¹ for hydrazide).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C10H7F3N3O2S: 290.02 g/mol) .
Advanced Research Questions
Q. How can researchers optimize trifluoromethylation efficiency during synthesis?
- Answer : Trifluoromethylation challenges (e.g., low yields, byproducts) are addressed by:
- Catalyst selection : CuCF3 complexes (Grushin’s reagent) in DMF at 100°C improve CF3 group incorporation .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance reagent solubility, while additives like Cs2CO3 stabilize intermediates.
- Reaction monitoring : Use TLC or in-situ NMR to track CF3 group integration and adjust reaction times (typically 12–24 hrs) .
Q. How should discrepancies in biological activity data (e.g., enzyme inhibition) be analyzed?
- Answer : Contradictory results may arise from:
- Structural analogs : Substituent variations (e.g., electron-withdrawing groups at position 5) alter binding affinities. For example, 4-NO2 or 4-I substituents in related carboxhydrazides show enhanced inhibitory effects on photosynthetic electron transport (PET) in chloroplasts .
- Assay conditions : pH, temperature, and co-solvents (e.g., DMSO) impact compound stability. Validate activity via dose-response curves (IC50) and control experiments with known inhibitors .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Answer : SAR studies require:
- Derivatization : Synthesize analogs (e.g., replacing formylhydrazide with acetylhydrazide or modifying the trifluoromethyl position) .
- Computational modeling : Density Functional Theory (DFT) calculations predict electronic properties, while molecular docking (e.g., AutoDock Vina) identifies binding poses in target proteins .
- Biological assays : Compare inhibitory effects across analogs using standardized protocols (e.g., spinach chloroplast PET inhibition assays) .
Q. How can challenges in introducing the formylhydrazide group be mitigated?
- Answer : Common issues (e.g., low yields, hydrolysis) are resolved by:
- Protecting groups : Temporarily protect the carboxylic acid (e.g., methyl ester) during hydrazide formation to prevent side reactions .
- Microwave activation : Accelerates condensation between hydrazine and carbonyl groups, reducing decomposition .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
